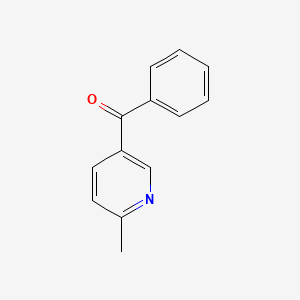

5-Benzoyl-2-methylpyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

(6-methylpyridin-3-yl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO/c1-10-7-8-12(9-14-10)13(15)11-5-3-2-4-6-11/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFUMRCRPVJIJOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Benzoyl 2 Methylpyridine and Structural Analogues

Direct Acylation Approaches

Direct acylation, particularly Friedel-Crafts acylation and related reactions, represents a conventional route for the introduction of a benzoyl group onto a pyridine (B92270) ring. However, the electron-deficient nature of the pyridine ring presents challenges for direct electrophilic substitution. Acylation typically occurs at the nitrogen atom first, forming a pyridinium (B92312) salt that is even more deactivated towards electrophilic attack. youtube.com Consequently, specific strategies are required to achieve C-acylation.

The acylation of methylpyridine derivatives, such as 5-methylpyridine, is a direct pathway to forming benzoylmethylpyridines. This approach involves the reaction of the pyridine substrate with an appropriate acylating agent, often in the presence of a catalyst.

The reaction of a methylpyridine with substituted benzoyl chlorides is a common method for synthesizing benzoylpyridine derivatives. While direct Friedel-Crafts acylation of pyridines is often challenging due to the electron-deficient ring system, related strategies can be employed. youtube.com One such strategy involves the metalation of the pyridine ring followed by treatment with an acyl chloride. For instance, lithiation of a pyridine derivative with a strong base like lithium diisopropylamide (LDA) at low temperatures can generate a nucleophilic species that readily reacts with benzoyl chloride to yield the desired ketone. youtube.com

The conditions for the acylation of methylpyridines can vary significantly depending on the specific methodology. In procedures involving metalation, stoichiometric amounts of a strong base are required to deprotonate the pyridine ring. The reaction is typically conducted at very low temperatures, such as -75°C, to prevent side reactions. youtube.com Following the metalation step, the acylating agent, like benzoyl chloride, is added.

For catalyzed reactions, the stoichiometry of the catalyst is a critical factor. For example, in the acylation of phenols, which can serve as an analogous system, catalyst loading can be as low as 1% to achieve high yields. nih.gov The reaction time can range from a few hours to over a day, and the temperature can be anywhere from room temperature to reflux, depending on the reactivity of the substrate and the catalyst used. nih.gov

Table 1: Representative Reaction Conditions for Acylation

| Parameter | Condition |

| Temperature | -75°C to reflux |

| Catalyst | Lewis acids (e.g., AlCl₃), strong bases (e.g., LDA) |

| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF) |

| Reaction Time | 1 hour to 24 hours |

The choice of base is crucial in acylation reactions. Pyridine is often used not only as a base to neutralize the HCl byproduct but also as a nucleophilic catalyst that activates the acylating agent. stackexchange.comresearchgate.net It attacks the carbonyl group of the benzoyl chloride to form a highly reactive N-acylpyridinium salt, which is then more susceptible to nucleophilic attack. stackexchange.com

Solvent polarity also plays a significant role. Dichloromethane (DCM) is a commonly used solvent for these reactions due to its inert nature and ability to dissolve both the reactants and intermediates. stackexchange.com The polarity of the solvent can influence the reaction rate and the stability of charged intermediates like the N-acylpyridinium ion.

Besides benzoyl chlorides, other acylating agents can be utilized for the synthesis of benzoylpyridines. Benzoyl anhydrides are a common alternative. In the presence of a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP) or a Lewis acid, benzoyl anhydride (B1165640) can effectively acylate pyridine derivatives. researchgate.net The reaction mechanism is similar to that with benzoyl chloride, involving the formation of a reactive acylpyridinium intermediate. The choice of the acylating agent can be influenced by factors such as availability, reactivity, and the desired reaction conditions.

Acylation of Methylpyridine Derivatives

Ring Opening and Closing Cascade (ROCC) Mechanisms for Benzoylpyridine Formation

A novel and efficient method for the synthesis of 2,5-disubstituted pyridine derivatives, including benzoylpyridines, involves a Ring Opening and Closing Cascade (ROCC) mechanism. researchgate.net This strategy provides a regioselective route to these compounds.

The reaction typically proceeds via the ring opening of a suitable precursor, such as an isoxazole (B147169), followed by a cascade of reactions that ultimately lead to the formation of the pyridine ring. researchgate.net For example, the reaction of a 3,5-disubstituted isoxazole with an enaminone can initiate the cascade. The process involves the opening of the isoxazole ring to form a β-ketonitrile intermediate, which then undergoes a series of cyclization and condensation steps to form the final 2-aryl-5-benzoylpyridine product. researchgate.net This methodology is advantageous as it allows for the construction of the substituted pyridine ring in a single, often high-yield, step from readily available starting materials. researchgate.net

Synthesis of 2-Aryl-5-benzoylpyridine Derivatives

The synthesis of 2-aryl-5-benzoylpyridine derivatives can be achieved through a multi-step process. A general procedure involves the initial synthesis of carbonitriles. This is typically accomplished by reacting 2-cyanothioacetamide (B47340) with an enamine in the presence of a strong base like sodium hydride in a solvent such as dimethylformamide (DMF). The resulting mixture is stirred for an extended period, followed by acidification to precipitate the desired carbonitrile intermediates. mdpi.com

Following the formation of the carbonitrile, the subsequent step involves a reaction with a chloroacetamide in the presence of a base, such as sodium carbonate, in ethanol (B145695). This mixture is heated at reflux, leading to the formation of the benzoyl thieno[2,3-b]pyridine (B153569) derivatives. mdpi.com While this specific example leads to a thieno[2,3-b]pyridine core, the principles of building a substituted pyridine ring with benzoyl and aryl groups are demonstrated.

Another relevant synthetic approach is the two-stage synthesis of 5-aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones. This method starts with 5-aroyl-3-(benzyloxy)-2-(het)aryl-4H-pyran-4-ones, which are refluxed with ammonium (B1175870) acetate (B1210297) in acetic acid. mdpi.com This step facilitates a ring transformation from a pyranone to a pyridinone. The subsequent debenzylation yields the final 3-hydroxy-4-pyridone product. mdpi.com This highlights a strategy for constructing polysubstituted pyridine rings that can be adapted for the synthesis of 5-benzoyl-2-arylpyridines.

Mechanistic Considerations of ROCC Reactions

Ring-Opening Cross-Coupling (ROCC) reactions are a powerful tool in synthetic chemistry, and understanding their mechanisms is crucial for their application. In the context of synthesizing complex heterocyclic structures, the mechanism often involves several key steps. For instance, in the ring-opening of epoxides catalyzed by metal complexes, the reaction typically initiates with the coordination and subsequent ring-opening of the epoxide. rsc.org This step can be rate-limiting and leads to the formation of a metal-alkoxide intermediate. rsc.org

In the copolymerization of epoxides and anhydrides, a proposed catalytic cycle involves postulated hexacoordinate aluminum intermediates. rsc.org Mechanistic studies on these types of reactions have shown that the ring-opening of an anhydride can occur without the need for a co-catalyst under polymerization conditions, suggesting alternative initiation and propagation pathways. rsc.org Kinetic studies, including pseudo-first-order rate constant determinations, can provide further insight into these mechanisms, sometimes indicating a pre-equilibrium binding of the substrate before the ring-opening event. rsc.org

For tandem reactions such as the Heck–cyclopropane ring-opening, the selectivity of the ring-opening is controlled by the diastereoselectivity of the initial migratory insertion step. nih.gov The formation of a configurationally stable carbon-palladium bond in the first step dictates the outcome of the subsequent ring-opening. nih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are fundamental in the synthesis of biaryl compounds, including substituted pyridines. These reactions offer a versatile and efficient means of forming carbon-carbon bonds. youtube.com

Palladium-Catalyzed Suzuki Cross-Coupling Reactions for Substituted Pyridines

The Suzuki-Miyaura cross-coupling reaction is a widely utilized method for the synthesis of arylpyridines. cdnsciencepub.com This reaction typically involves the coupling of an aryl halide or triflate with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. youtube.comyoutube.com

Reaction of Bromo-Methylpyridine Precursors with Arylboronic Acids

The core of the Suzuki reaction for this application involves the coupling of a bromo-methylpyridine with an arylboronic acid. youtube.com The bromo-methylpyridine serves as the electrophilic partner, while the arylboronic acid acts as the nucleophilic partner. The palladium catalyst facilitates the transfer of the aryl group from the boron to the pyridine ring, forming a new carbon-carbon bond and yielding the desired 2-aryl-5-methylpyridine derivative, which can then be further functionalized to introduce the benzoyl group. The reaction is known for its mild conditions and tolerance of a wide range of functional groups. youtube.com

Optimization of Catalytic Systems and Reaction Environments

The efficiency of the Suzuki cross-coupling reaction is highly dependent on the catalytic system and reaction conditions. rsc.org Optimization studies often focus on variables such as the choice of palladium precatalyst, the ligand, the base, the solvent, and the temperature. acs.org

The selection of the ligand is critical for the catalytic performance. acs.org Different types of phosphine (B1218219) ligands, such as dialkylbiarylphosphines, trialkylphosphines, and bidentate ligands, have been assessed to improve the turnover number and yield of the catalytic system. rsc.org Automated, high-throughput systems have been employed to explore a wide range of these variables simultaneously, allowing for the rapid identification of optimal conditions. rsc.org For instance, an increase in excess ligand up to a certain point can improve the reaction yield, after which a decrease may be observed. acs.org The temperature also plays a significant role, with higher temperatures often leading to better yields. acs.org

| Parameter | Condition 1 | Condition 2 | Condition 3 | Outcome |

| Catalyst | Pd(dppf)Cl2 | Pd(PPh3)4 | PdCl2 (no ligand) | Pd(dppf)Cl2 found to be a competent catalyst. cdnsciencepub.com |

| Solvent | THF/Water | DMF | Toluene (B28343) | Addition of water can be beneficial, especially with pinacol (B44631) esters. cdnsciencepub.com |

| Base | K3PO4 | Na2CO3 | Cs2CO3 | Choice of base can influence reaction efficiency. acs.org |

| Temperature | 65 °C | 75.32 °C | 110 °C | Higher temperatures generally improve yields. cdnsciencepub.comacs.org |

Nickel-Catalyzed Migratory Hydroamination Strategies Involving Benzoyl-Substituted Pyridines

Nickel-catalyzed migratory hydroamination represents an advanced strategy for the functionalization of remote C-H bonds. chinesechemsoc.org This process typically involves the use of a nickel hydride catalyst that can "walk" along a carbon chain through a series of β-hydride elimination and migratory reinsertion steps. chinesechemsoc.org This allows for the installation of an amino group at a position distant from an initial point of unsaturation. chinesechemsoc.org

The key to this strategy is the ability of the nickel hydride to access various isomeric alkylnickel intermediates. chinesechemsoc.org The choice of ligand is crucial in controlling the regioselectivity of the amination, allowing for either terminal or benzylic functionalization. chinesechemsoc.org While direct examples involving benzoyl-substituted pyridines are not prevalent, the general principle can be applied. For instance, an alkenyl-substituted benzoylpyridine could potentially undergo migratory hydroamination to introduce an amino group at a specific position on the alkyl chain. The reaction would proceed through the formation of an active nickel(I) hydride species, which then reacts with the alkene. chinesechemsoc.org The resulting alkylnickel(I) intermediate would then undergo chain walking until it reaches the desired position for amination. chinesechemsoc.org

General Aspects of Metal Complex Catalysis in Pyridine Synthesis

The synthesis of pyridine rings is significantly advanced by the use of metal complex catalysis, which provides alternative, lower-energy pathways for reactions that are otherwise thermally disfavored. wikipedia.org Transition metal complexes, particularly those involving cobalt, nickel, palladium, zirconium, iron, and ruthenium, are instrumental in these synthetic routes. wikipedia.orgscribd.com These catalysts are employed in a wide array of reactions, including the oxidation of di- and tetrahydropyridines, functional group conversions on pyridine substituents, and the annulation of existing pyridine rings into more complex heterocyclic structures. wikipedia.org

One of the prominent metal-catalyzed methods is the [2+2+2] cycloaddition of alkynes and nitriles, which is an atom-efficient and convergent approach to forming the pyridine scaffold. wikipedia.org While thermally challenging, metal catalysis makes this pathway viable. wikipedia.org For instance, cobalt complexes are known to catalyze the heterocyclization of acetylenes with nitriles. scribd.com Similarly, rhodium-catalyzed hydroacylation and N-annulation reactions involving aldehydes, alkynes, and ammonium acetate have been developed for pyridine synthesis. wikipedia.org Iron has also emerged as an inexpensive and effective catalyst for the cyclization of ketoxime acetates and aldehydes to produce symmetrical pyridines. wikipedia.orgbaranlab.org

Furthermore, transition-metal-catalyzed C-H bond functionalization has become a powerful strategy for creating highly functionalized pyridine frameworks. mdpi.com This approach allows for the direct introduction of alkyl, aryl, and other groups onto the pyridine ring, bypassing the need for pre-functionalized starting materials. mdpi.com The mechanisms often involve the coordination of the metal to the pyridine nitrogen, facilitating the activation of a C-H bond at a specific position. mdpi.com The choice of metal, ligands, and reaction conditions can control the regioselectivity of the functionalization. mdpi.com

Derivatization from Precursors

Synthesis from Nicotinic Acid Derivatives

The synthesis of benzoylpyridines can be achieved from precursors derived from nicotinic acid (pyridine-3-carboxylic acid). A key strategy involves the conversion of the carboxylic acid functionality into a cyano group, which can then participate in a Friedel-Crafts-type reaction. Nicotinic acid can be converted to nicotinamide (B372718), which is subsequently dehydrated to form 3-cyanopyridine. google.com This cyanopyridine serves as a crucial intermediate. clockss.org

The reaction of a cyanopyridine with a hydroxy- or alkoxy-substituted benzene (B151609), such as veratrole (1,2-dimethoxybenzene), in the presence of a Lewis acid catalyst like aluminum chloride and dry hydrogen chloride gas, yields a benzoylpyridine derivative. clockss.org The reaction proceeds through an intermediate which, upon hydrolysis, gives the final ketone product. clockss.org This method provides a pathway to introduce a benzoyl group onto the pyridine ring at the position originally occupied by the carboxyl group of nicotinic acid. clockss.org

Table 1: Example of Benzoylpyridine Synthesis from a Cyanopyridine Precursor clockss.org

| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product |

|---|---|---|---|

| 2-Cyanopyridine | Veratrole | AlCl₃, HCl(g) | 2-(3,4-Dimethoxybenzoyl)pyridine |

Lithiation of 5-Benzoylpicolinamide and Subsequent Functionalization

The specific compound 5-Benzoylpicolinamide is not prominently featured in synthetic literature; however, the underlying chemical principle involves the lithiation of pyridine carboxamides for regioselective functionalization. This process is known as Directed ortho Metalation (DoM). wikipedia.orgnih.gov In this methodology, a functional group on the aromatic ring, known as a Directing Metalation Group (DMG), coordinates to an organolithium reagent. wikipedia.orgmdpi.com Amide groups, such as those in picolinamide (B142947) (pyridine-2-carboxamide) or nicotinamide (pyridine-3-carboxamide), are effective DMGs. wikipedia.orgnih.gov

The process begins with the DMG, a Lewis basic heteroatom-containing group, interacting with a Lewis acidic alkyllithium compound (e.g., n-butyllithium). wikipedia.orgmdpi.com This coordination brings the strong base into proximity with the ortho-protons on the pyridine ring, facilitating regioselective deprotonation to form a lithiated intermediate. wikipedia.orgnih.gov This intermediate is a potent nucleophile and can react with a wide range of electrophiles to introduce new functional groups specifically at the position ortho to the original DMG. nih.gov

For a pyridine carboxamide, lithiation can be directed to the C-3 position if the amide is at C-2, or to the C-2 and C-4 positions if the amide is at C-3. nih.gov The use of hindered lithium amide bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) can be crucial, especially at low temperatures, to prevent the competing nucleophilic addition of the organolithium reagent to the C=N bond of the pyridine ring. nih.gov This powerful technique allows for the precise construction of polysubstituted pyridine derivatives. nih.gov

Transformations of Formylchromones into Pyridine Scaffolds

Pyridine scaffolds can be synthesized through the chemical transformation of 3-formylchromone derivatives. clockss.orgnih.gov These reactions typically involve treating the 3-formylchromone with a bifunctional nucleophile. For example, the reaction of 4-oxo-4H-1-benzopyran-3-carbaldehyde (3-formylchromone) with ethyl aminoethanoate results in a mixture of pyridine and pyrrole (B145914) products. clockss.org

However, selectivity for the pyridine product can be achieved by choosing the appropriate nucleophile. When 3-formylchromone is reacted with 2-aminoethanonitrile, the pyridine derivative 2-cyano-4-(2-hydroxybenzoyl)-6-(4-oxo-4H-1-benzopyran-3-yl)pyridine is the sole product. clockss.org The proposed mechanism involves a series of condensation and cyclization steps where the chromone (B188151) ring is opened and rearranged to form the new pyridine ring. clockss.orgprepchem.com This method is valuable for creating highly substituted pyridines with complex functionalities derived from the chromone starting material. clockss.org

Methods for Preparing 5-Bromo-2-methylpyridine

5-Bromo-2-methylpyridine is a key intermediate for more complex molecules and can be synthesized through several routes. mdpi.comuwindsor.ca

One common method is the direct bromination of 2-methylpyridine (B31789) (α-picoline). The reaction is typically carried out at elevated temperatures (e.g., 150°C) by slowly adding bromine to 2-methylpyridine, sometimes under irradiation from a tungsten lamp. mdpi.com The crude product is then purified, often by column chromatography or recrystallization from a mixed solvent system like ethanol and ethyl acetate. mdpi.com

Another approach involves a multi-step synthesis starting from 5-nitro-2-chloropyridine. uwindsor.cachem-station.com This precursor undergoes a condensation reaction with the salt of diethyl malonate. The resulting product is then subjected to decarboxylation under acidic conditions to yield 5-nitro-2-methylpyridine. chem-station.com Subsequent hydrogenation reduction, catalyzed by Pd/C, converts the nitro group to an amino group, forming 5-amino-2-methylpyridine. chem-station.com Finally, a Sandmeyer-type reaction, where the amine is treated with acid, bromine, and a sodium nitrite (B80452) solution, yields the target 5-bromo-2-methylpyridine. uwindsor.cachem-station.com

Table 2: Overview of Synthetic Methods for 5-Bromo-2-methylpyridine

| Starting Material | Key Reagents | Key Steps | Reference |

|---|---|---|---|

| 2-Methylpyridine | Bromine, Tungsten Lamp | Direct Bromination | mdpi.com |

Preparations of 2-Amino-5-methylpyridine (B29535)

The synthesis of 2-Amino-5-methylpyridine is well-established, with primary methods starting from 3-methylpyridine (B133936) (β-picoline). The classical Chichibabin reaction involves reacting 3-methylpyridine with sodium amide (sodamide) in an inert solvent like xylene at elevated temperature and pressure. researchgate.netresearchgate.net This reaction introduces an amino group at the 2-position of the pyridine ring. The reaction mixture typically yields both 2-amino-5-methylpyridine and the isomeric 2-amino-3-methylpyridine, which must be separated by fractional distillation. researchgate.net

An alternative route proceeds via the N-oxide of the starting material. 3-Methylpyridine 1-oxide is reacted with trimethylamine (B31210) and thionyl chloride to form a trimethyl-(5-methylpyridin-2-yl)-ammonium chloride intermediate. researchgate.net This intermediate is then heated with a strong acid, such as 48% hydrobromic acid. researchgate.net The acidic treatment cleaves the quaternary ammonium group and results in the formation of 2-amino-5-methylpyridine after neutralization and extraction. researchgate.net

Table 3: Comparison of Preparative Routes for 2-Amino-5-methylpyridine

| Starting Material | Key Reagents | Description | Reference |

|---|---|---|---|

| 3-Methylpyridine | Sodium amide (NaNH₂) | Direct amination via Chichibabin reaction. | researchgate.netresearchgate.net |

Synthetic Pathway Optimization Strategies

Optimizing the synthetic pathways for complex molecules like 5-Benzoyl-2-methylpyridine is crucial for efficient and scalable production. Key strategies involve the adoption of modern reactor technology, precise control over reaction thermodynamics, and stringent management of the chemical environment to prevent unwanted side reactions.

Use of Continuous Flow Reactors in Pyridine Synthesis

Continuous flow chemistry has emerged as a powerful alternative to traditional batch synthesis for preparing pyridines and other nitrogen-containing heterocycles. mdpi.com This technology offers superior control over critical reaction parameters such as temperature, pressure, and residence time, leading to enhanced efficiency, scalability, and safety. mdpi.comseqens.com In a flow reactor, reagents are continuously pumped through a heated or cooled tube or microchannel, allowing for excellent heat and mass transfer. seqens.comlabunlimited.com This precise control minimizes temperature gradients and ensures uniform reaction conditions, which often results in higher yields and improved product selectivity compared to batch processes. mdpi.com

The benefits of flow chemistry have been demonstrated in established pyridine syntheses, such as the Hantzsch and Bohlmann-Rahtz reactions, which have been successfully adapted to continuous flow platforms. nih.gov This adaptation not only accelerates the reaction but also allows for safer handling of reactive intermediates and hazardous reagents by minimizing the volume of material reacting at any given moment. acs.orgmit.edu The seamless scalability from laboratory to industrial production is another significant advantage, as the process remains consistent, reducing the need for extensive revalidation. seqens.com

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Pyridine Derivatives

| Parameter | Batch Reactor | Continuous Flow Reactor |

|---|---|---|

| Heat Transfer | Limited by surface area-to-volume ratio; potential for hotspots. | Excellent due to high surface area-to-volume ratio; precise temperature control. labunlimited.com |

| Reaction Time | Fixed for the entire batch; includes heating/cooling time. | Controlled by flow rate and reactor volume (residence time); can be minutes. mit.edu |

| Safety | Higher risk with large volumes of hazardous materials and exotherms. | Inherently safer due to small reaction volumes at any given time. seqens.comacs.org |

| Scalability | Challenging; often requires re-optimization of conditions. | Straightforward by running the reactor for a longer duration ("scaling out"). nih.gov |

| Yield & Purity | Variable; can be lower due to side reactions from poor heat control. | Often higher and more consistent due to precise process control. mdpi.com |

Control of Exothermic Reactions and Side Product Minimization

Many reactions used in the synthesis of substituted pyridines, such as Friedel-Crafts acylation to introduce the benzoyl group, are highly exothermic. nih.gov In traditional batch reactors, the heat generated can be difficult to dissipate efficiently, leading to temperature spikes known as "hotspots." labunlimited.com These uncontrolled temperature increases can accelerate decomposition pathways or promote the formation of undesired side products, ultimately reducing the yield and purity of the target compound. nih.govwikipedia.org

Continuous flow reactors provide a robust solution for managing exothermic reactions. acs.org The high surface-area-to-volume ratio of microreactors or tubes allows for rapid and efficient heat exchange, enabling precise and uniform temperature control throughout the reaction mixture. labunlimited.com By preventing hotspots, flow systems ensure that the reaction proceeds only through the desired pathway, thus minimizing the generation of impurities. mdpi.com For instance, in acylation reactions, maintaining a stable, optimized temperature can prevent over-acylation or side reactions with the solvent or starting materials. nih.gov This level of control is critical for achieving high selectivity and obtaining a clean product profile, which simplifies downstream purification processes. acs.org

Role of Inert Atmospheres in Reaction Purity

The synthesis of functionalized pyridines often involves the use of highly reactive organometallic reagents, such as Grignard reagents or organolithium compounds, which are sensitive to atmospheric oxygen and moisture. acs.orgorganic-chemistry.org These reagents are powerful nucleophiles or bases essential for forming new carbon-carbon bonds on the pyridine ring. organic-chemistry.org However, their reactivity also makes them susceptible to rapid degradation upon exposure to air.

Performing these sensitive steps under an inert atmosphere, typically using gases like nitrogen or argon, is essential for ensuring reaction purity and achieving high yields. organic-chemistry.org Oxygen and water can react with these organometallic intermediates in unwanted side reactions, consuming the reagent and generating impurities like oxides and hydroxides. This not only lowers the yield of the desired 5-Benzoyl-2-methylpyridine but also complicates the purification process. The use of an inert atmosphere protects the integrity of the sensitive reagents and intermediates, ensuring that the reaction proceeds cleanly to the intended product. organic-chemistry.org Continuous flow systems are particularly well-suited for this, as the enclosed nature of the reactor makes it straightforward to exclude the atmosphere and maintain an inert environment throughout the synthesis. acs.org

Advanced Spectroscopic and Structural Elucidation of 5 Benzoyl 2 Methylpyridine and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

The ¹H NMR spectrum of 5-Benzoyl-2-methylpyridine is expected to exhibit a series of distinct signals corresponding to the different types of protons in the molecule. The aromatic region of the spectrum would be the most complex, showing signals for the protons on both the pyridine (B92270) and the benzoyl rings.

The protons of the pyridine ring are anticipated to appear at lower field (higher ppm values) due to the electron-withdrawing effect of the nitrogen atom. Specifically, the proton at the C6 position is expected to be the most deshielded, appearing as a doublet. The proton at the C4 position would likely appear as a doublet of doublets, coupled to the protons at C3 and C6. The proton at the C3 position is also expected to be a doublet.

The protons of the benzoyl group will also resonate in the aromatic region, typically between 7.0 and 8.0 ppm. The exact chemical shifts and splitting patterns will depend on the electronic effects of the carbonyl group. The methyl protons at the C2 position of the pyridine ring would appear as a sharp singlet in the upfield region of the spectrum, typically around 2.5 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for 5-Benzoyl-2-methylpyridine

| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Pyridine H-3 | 7.20 - 7.40 | d |

| Pyridine H-4 | 7.80 - 8.00 | dd |

| Pyridine H-6 | 8.50 - 8.70 | d |

| Benzoyl H (ortho) | 7.70 - 7.90 | m |

| Benzoyl H (meta, para) | 7.40 - 7.60 | m |

| Methyl (CH₃) | 2.50 - 2.60 | s |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

The ¹³C NMR spectrum of 5-Benzoyl-2-methylpyridine provides complementary information to the ¹H NMR spectrum, with each unique carbon atom in the molecule giving rise to a distinct signal. The carbonyl carbon of the benzoyl group is expected to be the most downfield signal, typically appearing in the range of 190-200 ppm.

The carbon atoms of the pyridine ring will have characteristic chemical shifts influenced by the nitrogen atom and the benzoyl substituent. The C2 and C6 carbons, being adjacent to the nitrogen, are expected to be significantly deshielded. The C5 carbon, bearing the benzoyl group, will also show a downfield shift. For pyridine itself, the chemical shifts are approximately C2/C6 at 150 ppm, C3/C5 at 124 ppm, and C4 at 136 ppm spectrabase.com. The introduction of a methyl group at C2 and a benzoyl group at C5 will alter these values.

The carbons of the benzoyl ring will appear in the aromatic region, typically between 120 and 140 ppm. The quaternary carbon of the benzoyl ring attached to the carbonyl group will be downfield compared to the other benzoyl carbons. The methyl carbon will give a signal in the upfield region of the spectrum, generally below 25 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for 5-Benzoyl-2-methylpyridine

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

| Pyridine C-2 | 155 - 160 |

| Pyridine C-3 | 120 - 125 |

| Pyridine C-4 | 135 - 140 |

| Pyridine C-5 | 130 - 135 |

| Pyridine C-6 | 148 - 152 |

| Benzoyl C (ipso) | 135 - 140 |

| Benzoyl C (ortho) | 128 - 132 |

| Benzoyl C (meta) | 128 - 132 |

| Benzoyl C (para) | 130 - 135 |

| Carbonyl (C=O) | 190 - 198 |

| Methyl (CH₃) | 20 - 25 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

To definitively assign the proton and carbon signals and to elucidate the complete connectivity of the molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other, typically through two or three bonds. researchgate.net In the case of 5-Benzoyl-2-methylpyridine, COSY would show correlations between the adjacent protons on the pyridine ring (H-3 with H-4, and H-4 with H-6) and within the benzoyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates the chemical shifts of protons with the chemical shifts of the carbon atoms to which they are directly attached. hmdb.ca This allows for the unambiguous assignment of carbon signals based on the already assigned proton signals. For example, the singlet from the methyl protons would correlate with the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically over two to three bonds). hmdb.ca This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For instance, correlations would be expected between the carbonyl carbon and the protons on the benzoyl ring, as well as the H-4 and H-6 protons of the pyridine ring.

The chemical shifts observed in the NMR spectra of 5-Benzoyl-2-methylpyridine and its derivatives are highly sensitive to the electronic nature of any additional substituents. Electron-donating groups (EDGs) on either the pyridine or the benzoyl ring will generally cause an upfield shift (to lower ppm values) of the signals of nearby protons and carbons due to increased electron density and shielding. Conversely, electron-withdrawing groups (EWGs) will cause a downfield shift (to higher ppm values) due to decreased electron density and deshielding.

For example, a methoxy group (an EDG) on the benzoyl ring would be expected to shift the signals of the benzoyl protons and carbons to a higher field. In contrast, a nitro group (an EWG) would cause a significant downfield shift. These substituent effects are generally additive and can be predicted with reasonable accuracy, aiding in the structural confirmation of new derivatives.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of 5-Benzoyl-2-methylpyridine is characterized by several key absorption bands that correspond to the vibrational modes of its functional groups.

C=O Stretch: The most prominent and diagnostic peak in the IR spectrum will be the stretching vibration of the carbonyl group (C=O) of the benzoyl moiety. For aromatic ketones, this band is typically strong and sharp, appearing in the region of 1650-1690 cm⁻¹. Conjugation of the carbonyl group with the aromatic rings can slightly lower this frequency.

Aromatic C=C and C=N Stretching: The stretching vibrations of the carbon-carbon double bonds within the pyridine and benzoyl rings, as well as the carbon-nitrogen double bond in the pyridine ring, will give rise to a series of medium to weak bands in the 1400-1600 cm⁻¹ region.

C-H Stretching: The stretching vibrations of the C-H bonds on the aromatic rings will appear as a group of weak to medium bands above 3000 cm⁻¹. The C-H stretching of the methyl group will be observed in the 2850-3000 cm⁻¹ region.

C-H Bending: The out-of-plane bending vibrations of the aromatic C-H bonds occur in the 675-900 cm⁻¹ region and can sometimes provide information about the substitution pattern of the aromatic rings.

The absence of a C≡N stretching band (typically around 2200-2400 cm⁻¹) confirms the absence of a nitrile group in the molecule.

Table 3: Characteristic IR Absorption Bands for 5-Benzoyl-2-methylpyridine

| Vibrational Mode | Characteristic Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch (CH₃) | 2850 - 3000 | Medium to Weak |

| C=O Stretch (Ketone) | 1650 - 1690 | Strong, Sharp |

| Aromatic C=C and C=N Stretch | 1400 - 1600 | Medium to Weak |

| C-H Bending (Aromatic) | 675 - 900 | Medium to Strong |

Vibrational Frequency Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides critical insights into the molecular structure of 5-Benzoyl-2-methylpyridine by identifying the characteristic vibrational modes of its functional groups. The analysis of these spectra allows for the confirmation of the molecular backbone and the nature of the chemical bonds within the molecule.

The vibrational assignments for 5-Benzoyl-2-methylpyridine can be predicted based on the known frequencies for its constituent parts: a benzoyl group and a 2,5-disubstituted pyridine ring. The most prominent feature in the IR spectrum is expected to be the strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically found in the 1650-1700 cm⁻¹ region for aromatic ketones. The aromatic rings (both phenyl and pyridyl) will exhibit multiple characteristic bands. These include C-H stretching vibrations above 3000 cm⁻¹, and a series of C=C stretching vibrations in the 1400-1600 cm⁻¹ region, which are diagnostic for the aromatic framework. The presence of the methyl group attached to the pyridine ring would be confirmed by its characteristic C-H symmetric and asymmetric stretching and bending vibrations.

FTIR and Raman spectra provide complementary information; while the C=O stretch is strong in the IR, aromatic ring vibrations are often prominent in the Raman spectrum. A detailed analysis of the vibrational modes offers a complete spectroscopic fingerprint of the molecule. researchgate.net

Table 1: Representative Vibrational Frequencies for 5-Benzoyl-2-methylpyridine This table is a representation based on characteristic group frequencies, as specific experimental spectra for this compound were not available in the provided search results.

| Frequency Range (cm⁻¹) | Vibrational Mode Assignment | Functional Group |

| 3100-3000 | Aromatic C-H Stretch | Phenyl & Pyridine Rings |

| 2980-2870 | Methyl C-H Stretch | Methyl (-CH₃) |

| 1680-1660 | C=O Stretch | Benzoyl Ketone |

| 1600-1585 | C=C Aromatic Ring Stretch | Phenyl & Pyridine Rings |

| 1580-1560 | C=C/C=N Aromatic Ring Stretch | Pyridine Ring |

| 1480-1440 | C=C Aromatic Ring Stretch | Phenyl & Pyridine Rings |

| 1450-1435 | Methyl C-H Asymmetric Bend | Methyl (-CH₃) |

| 1380-1370 | Methyl C-H Symmetric Bend | Methyl (-CH₃) |

| 1220-1180 | C-CO-C Stretch/Bend | Ketone Linkage |

| 900-675 | Aromatic C-H Out-of-Plane Bend | Phenyl & Pyridine Rings |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization.

Molecular Weight Confirmation

The molecular formula for 5-Benzoyl-2-methylpyridine is C₁₃H₁₁NO, which corresponds to a monoisotopic mass of approximately 197.084 Da. In a mass spectrum, this would be confirmed by the presence of the molecular ion peak (M⁺•). This peak arises when the molecule loses a single electron during the ionization process without breaking apart. chemguide.co.uk The detection of a prominent ion at a mass-to-charge ratio (m/z) of 197 serves as direct confirmation of the compound's molecular weight. The relative intensity of the molecular ion peak for aromatic compounds is typically strong due to the stability of the aromatic structure. libretexts.org

Fragmentation Pattern Analysis for Structural Insights

The fragmentation of the energetically unstable molecular ion provides a roadmap to the compound's structure. chemguide.co.ukgbiosciences.com For 5-Benzoyl-2-methylpyridine, the fragmentation is dictated by the ketone functional group and the stability of the resulting aromatic fragments. The primary cleavage mechanism for ketones is α-cleavage, which involves the breaking of the bonds adjacent to the carbonyl group. libretexts.org

Two principal α-cleavage pathways are expected:

Cleavage of the Phenyl-Carbonyl Bond: This pathway involves the loss of a phenyl radical (•C₆H₅) to produce a stable 2-methyl-5-pyridylcarbonyl cation (an acylium ion) at m/z 120.

Cleavage of the Pyridyl-Carbonyl Bond: This is often the most favorable pathway for aromatic ketones. It results in the formation of a highly stable benzoyl cation ([C₆H₅CO]⁺) at m/z 105, which is frequently the base peak in the spectrum. The other fragment would be a 2-methyl-5-pyridyl radical.

The benzoyl cation (m/z 105) can undergo further fragmentation by losing a neutral carbon monoxide (CO) molecule, resulting in the formation of the phenyl cation ([C₆H₅]⁺) at m/z 77. chemguide.co.uk The pyridine-containing fragments can also undergo characteristic cleavages.

Table 2: Predicted Mass Spectrometry Fragmentation for 5-Benzoyl-2-methylpyridine

| m/z Value | Ion Structure | Fragmentation Pathway |

| 197 | [C₁₃H₁₁NO]⁺• | Molecular Ion (M⁺•) |

| 120 | [C₇H₆NO]⁺ | M⁺• - •C₆H₅ (Loss of phenyl radical) |

| 105 | [C₇H₅O]⁺ | M⁺• - •C₆H₅N (Loss of 2-methylpyridyl radical) |

| 77 | [C₆H₅]⁺ | [C₇H₅O]⁺ - CO (Loss of carbon monoxide) |

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid.

Determination of Solid-State Molecular Geometry

While a specific crystal structure for 5-Benzoyl-2-methylpyridine has not been reported in the available literature, an X-ray crystallographic analysis would yield crucial data regarding its solid-state conformation. The analysis would determine the crystal system (e.g., monoclinic, orthorhombic), space group, and the precise dimensions of the unit cell (a, b, c, α, β, γ).

Structurally, the key parameter to be determined would be the dihedral angle between the planes of the phenyl and pyridine rings. This angle is influenced by the steric hindrance from the ortho hydrogens on both rings and the electronic conjugation across the carbonyl bridge. The analysis would also confirm the planarity of the individual aromatic rings and provide exact bond lengths and angles for the entire molecule, revealing any deviations from idealized geometries.

Analysis of Bond Angles and Supramolecular Interactions

A crystallographic study would provide precise values for all bond angles within the molecule. Of particular interest would be the C-C-O and C-C-C angles around the ketone linkage, as these can indicate the degree of steric strain. For example, in related structures, the bond angles within pyridine rings and at carboxyl groups show distinct and predictable values. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic absorption and emission properties of 5-Benzoyl-2-methylpyridine are governed by the chromophoric benzoyl and pyridine moieties. While specific experimental data for 5-Benzoyl-2-methylpyridine is not extensively available in public literature, the characteristics can be inferred from studies on closely related benzoylpyridine isomers and similar aromatic ketones. The UV-Vis spectrum of such compounds is typically characterized by electronic transitions originating from n→π* and π→π* states.

The benzoyl group's carbonyl function and the pyridine ring's nitrogen atom both possess non-bonding electrons (n-electrons), and the aromatic rings provide a system of π-electrons. Consequently, the absorption spectrum is expected to display bands corresponding to the excitation of these electrons to higher energy anti-bonding orbitals (π*).

Generally, the n→π* transitions are of lower energy and appear at longer wavelengths (lower frequency) with weaker intensity (lower molar absorptivity, ε) compared to the π→π* transitions. The π→π* transitions are typically more intense and occur at shorter wavelengths (higher frequency).

For analogous compounds like 2-benzoylpyridine (B47108) and 3-benzoylpyridine, studies have elucidated their photophysical and photochemical behavior. For instance, the photoreduction of 3-benzoylpyridine has been investigated, highlighting the role of its triplet state in bimolecular interactions in aqueous solutions. The photochemistry of 2-benzoylpyridine has also been a subject of research, focusing on processes like photocyclization. These studies indicate that the excited states of benzoylpyridines are reactive and their characteristics are influenced by factors such as the solvent environment and pH.

The introduction of a methyl group at the 2-position of the pyridine ring in 5-Benzoyl-2-methylpyridine is expected to have a minor bathochromic (red) shift on the absorption maxima compared to the unsubstituted 5-benzoylpyridine, due to the electron-donating nature of the methyl group.

Detailed research findings on the photophysics of pyridinoyl and benzoyl-based photoinitiators have shown that pyridine ketones can act as α-cleavage photoinitiators. A study comparing 2-hydroxy-2-methyl-1-pyridin-3-yl-propan-1-one with its benzoyl analogue revealed differences in their triplet state quantum yields, with the pyridinoyl compound showing a lower yield (ΦT = 0.10) than the benzoyl compound (ΦT = 0.25) in acetonitrile. However, their photodegradation quantum yields were comparable. This suggests that the position of the nitrogen atom in the pyridine ring and other substituents can significantly influence the photophysical pathways.

Emission characteristics, such as fluorescence and phosphorescence, are also expected for 5-Benzoyl-2-methylpyridine. Following absorption of UV light, the excited molecule can relax to the ground state by emitting a photon. Fluorescence is the emission from the singlet excited state, while phosphorescence originates from the triplet excited state. The efficiency and lifetime of these emission processes would be dependent on the rates of competing non-radiative decay pathways, such as intersystem crossing and internal conversion.

Table 1: Typical UV Absorption Characteristics of Benzoylpyridine Isomers in Solution

| Compound | Solvent | λmax (nm) (Transition) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |

| 2-Benzoylpyridine | Acetonitrile | ~260 (π→π) | ~10,000 |

| ~320 (n→π) | ~200 | ||

| 3-Benzoylpyridine | Acetonitrile | ~255 (π→π) | ~12,000 |

| ~330 (n→π) | ~250 | ||

| 4-Benzoylpyridine (B1666322) | Various | Not specified | Not specified |

Note: The data in this table is illustrative and based on typical values for benzoylpyridines found in the literature. Exact values can vary with solvent and experimental conditions. Specific data for 5-Benzoyl-2-methylpyridine is not available.

Chemical Reactivity and Derivatization Strategies for the 5 Benzoyl 2 Methylpyridine Scaffold

Fundamental Reaction Pathways

The reactivity of 5-benzoyl-2-methylpyridine is governed by the interplay of its functional groups. The pyridine (B92270) ring, being electron-deficient, is susceptible to nucleophilic attack, while the benzoyl group's carbonyl carbon is electrophilic. The 2-methyl group offers a site for deprotonation and subsequent functionalization.

Oxidation Reactions

The oxidation of alkyl-substituted pyridines is a well-established method for the synthesis of pyridine carboxylic acids. In the case of 5-benzoyl-2-methylpyridine, the 2-methyl group can be selectively oxidized to a carboxylic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄) and nitric acid. masterorganicchemistry.comgoogle.com The reaction with KMnO₄ is typically carried out in an aqueous solution. google.com This process transforms the methyl group into a carboxyl group, yielding 5-benzoyl-2-picolinic acid. The benzoyl group is generally resistant to oxidation under these conditions.

Another potential oxidation pathway involves the conversion of 5-ethyl-2-methylpyridine (B142974) to nicotinic acid using nitric acid, suggesting that the alkyl substituent on the pyridine ring is susceptible to oxidation. researchgate.net While not directly demonstrated on 5-benzoyl-2-methylpyridine, this indicates that the pyridine ring's substituents are primary sites for oxidative transformation.

Reduction Reactions

The carbonyl group of the benzoyl moiety is the primary site for reduction in 5-benzoyl-2-methylpyridine. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent commonly used to convert ketones to secondary alcohols. libretexts.orgrsc.orgrsc.org In this reaction, the ketone in the benzoyl group is reduced to a secondary alcohol, yielding phenyl(2-methylpyridin-5-yl)methanol. The reaction is typically performed in a protic solvent like methanol (B129727) or ethanol (B145695). umass.edu

The general mechanism for the reduction of a ketone with sodium borohydride involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon. This is followed by protonation of the resulting alkoxide to give the alcohol. umass.edu

More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, but they are less chemoselective and may also reduce the pyridine ring under certain conditions.

Nucleophilic Substitution Reactions

The pyridine ring, being an electron-deficient heterocycle, is susceptible to nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the nitrogen atom (positions 2, 4, and 6). wikipedia.orgyoutube.com For a nucleophilic substitution to occur on the pyridine ring of 5-benzoyl-2-methylpyridine, a good leaving group, such as a halogen, must be present at one of these activated positions. youtube.comyoutube.com

For instance, if a chloro or bromo substituent were present at the 2- or 6-position, it could be displaced by various nucleophiles such as amines, alkoxides, or thiolates. The reaction proceeds through an addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. pressbooks.pub The presence of the electron-withdrawing benzoyl group at the 5-position would further activate the ring towards nucleophilic attack, although its effect is more pronounced at the ortho and para positions relative to the nitrogen.

Functional Group Transformations on the Benzoyl Moiety

The carbonyl group of the benzoyl moiety is a key site for a variety of functional group transformations, allowing for the introduction of diverse structural motifs.

One common transformation is the reaction with organometallic reagents, such as Grignard reagents (RMgX). The addition of a Grignard reagent to the carbonyl carbon results in the formation of a tertiary alcohol after acidic workup. For example, the reaction of 5-benzoyl-2-methylpyridine with methylmagnesium bromide would yield 1-phenyl-1-(2-methylpyridin-5-yl)ethanol.

Another important reaction is the Wittig reaction, which converts the carbonyl group into a carbon-carbon double bond. umkc.edu This reaction involves the use of a phosphorus ylide (a Wittig reagent). For instance, reacting 5-benzoyl-2-methylpyridine with methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) would produce 5-(1-phenylethenyl)-2-methylpyridine. The Wittig reaction is a versatile method for alkene synthesis and allows for the introduction of a wide range of substituents depending on the structure of the ylide. umkc.edu

Transformations Involving the Pyridine Ring

Modifications at the Methyl Group

The methyl group at the 2-position of the pyridine ring is acidic due to the electron-withdrawing nature of the nitrogen atom and can be deprotonated by strong bases like butyllithium (B86547) (BuLi) or lithium diisopropylamide (LDA) to form a lithiated intermediate. nih.gov This carbanion can then react with various electrophiles, allowing for the elongation and functionalization of the methyl group.

For example, the lithiated species can be alkylated with alkyl halides (e.g., methyl iodide, ethyl bromide) to introduce longer alkyl chains at the 2-position. nih.gov This provides a straightforward method to synthesize a range of 2-alkyl-5-benzoylpyridine derivatives. The general reaction scheme is as follows:

Deprotonation of the 2-methyl group with a strong base.

Reaction of the resulting carbanion with an electrophile.

| Reagent | Product |

| 1. BuLi, 2. CH₃I | 5-Benzoyl-2-ethylpyridine |

| 1. LDA, 2. CH₃CH₂Br | 5-Benzoyl-2-propylpyridine |

This reactivity highlights the synthetic utility of the 2-methyl group as a handle for further molecular elaboration.

Dearomatization and C-H Bond Activation of Pyridine Derivatives

The pyridine ring is an electron-deficient aromatic system, which makes its direct functionalization a significant challenge in synthetic chemistry. mdpi.com Electrophilic aromatic substitution is generally difficult unless activating substituents are present on the ring. mdpi.com Consequently, strategies such as dearomatization and C-H bond activation are crucial for modifying the 5-benzoyl-2-methylpyridine scaffold.

Dearomatization: Nucleophilic dearomatization is a powerful method for converting flat aromatic pyridines into three-dimensional structures like dihydropyridines or piperidines. However, the pyridine nucleus itself is often not electrophilic enough to react with nucleophiles directly. mdpi.com Therefore, the ring must first be activated. mdpi.com A common activation strategy involves the reaction of the pyridine nitrogen with an acylating agent, such as a chloroformate, to form a more electrophilic N-acylpyridinium salt. This intermediate is then susceptible to attack by a nucleophile, leading to a dearomatized dihydropyridine (B1217469) product. mdpi.com For the 5-benzoyl-2-methylpyridine scaffold, this approach could enable the introduction of various functional groups at positions ortho or para to the nitrogen atom.

Another approach is transition metal-catalyzed dearomatization. For example, palladium-catalyzed silylboration involves the activation of the pyridine through transient coordination of the nitrogen atom to a palladium species, facilitating the addition of a silyl (B83357) and a boryl group across a C=C bond of the ring. mdpi.com

C-H Bond Activation: Direct C-H bond activation offers an atom-economical alternative to traditional cross-coupling reactions, which require pre-functionalized starting materials. Transition-metal-catalyzed C-H activation allows for the direct coupling of C-H bonds with various reaction partners. mdpi.com In the context of pyridine derivatives, regioselective C-H alkylation can be accomplished on pyridine N-oxides using in situ generated titanacyclopropanes. organic-chemistry.org The pyridine N-oxide is first formed by oxidizing the pyridine nitrogen. This N-oxide can then react with the organotitanium reagent to achieve alkylation at the C2 position. organic-chemistry.org While the 2-position of 5-benzoyl-2-methylpyridine is already substituted, similar principles could be explored for activating other C-H bonds on the ring under different catalytic systems.

Synthesis of Novel Derivatives

The synthesis of cyanobenzoyl-substituted pyridines can be achieved through methods analogous to the Friedel-Crafts acylation. A key strategy involves the reaction of a cyanopyridine with a substituted benzene (B151609) in the presence of a Lewis acid catalyst. google.com For instance, a cyanopyridine can be activated by a Lewis acid like aluminum chloride, forming a reactive intermediate that is then attacked by an electron-rich aromatic ring, such as toluene (B28343) or anisole (B1667542). Subsequent hydrolysis of the resulting imine complex yields the desired cyanobenzoyl-pyridine ketone. google.com

An alternative approach involves modifying a pre-existing benzoylpyridine. For example, to synthesize a compound like 2-(4-cyanobenzoyl)-5-methylpyridine, one could start with 5-methylpyridine and react it with 4-cyanobenzoyl chloride in an anhydrous solvent. This method directly attaches the cyanobenzoyl moiety to the pyridine ring. The synthesis of the required cyanobenzoyl chloride can be accomplished from the corresponding cyanobenzoic acid using standard chlorinating agents like thionyl chloride or oxalyl chloride.

The introduction of methoxybenzoyl groups onto a pyridine scaffold can be effectively carried out by reacting a cyanopyridine with an alkoxy-substituted benzene, such as veratrole (1,2-dimethoxybenzene) or anisole (methoxybenzene). google.com This process, typically catalyzed by a Lewis acid like aluminum chloride, follows a mechanism similar to the Houben-Hoesch reaction. The cyanopyridine is activated by the catalyst, and the resulting electrophilic species is attacked by the electron-rich methoxy-substituted benzene ring. A subsequent hydrolysis step yields the final methoxybenzoyl-pyridine product. google.com This method allows for the synthesis of various derivatives depending on the substitution pattern of the starting materials.

Table 1: Synthesis of Methoxybenzoyl Pyridines via Cyanopyridine Precursors This table is a representative example based on the described synthetic methodology.

| Cyanopyridine Reactant | Benzene Derivative | Lewis Acid Catalyst | Product |

|---|---|---|---|

| 2-Cyanopyridine | Veratrole | AlCl₃ | 2-(3,4-Dimethoxybenzoyl)pyridine google.com |

| 4-Cyanopyridine | Anisole | AlCl₃ | 4-(4-Methoxybenzoyl)pyridine |

Pyridine carboxamides are a significant class of compounds, and their synthesis can be achieved through various routes. rsc.org A versatile and common method begins with the oxidation of a methyl group on the pyridine ring to a carboxylic acid. For the 5-benzoyl-2-methylpyridine scaffold, the methyl group at the 2-position can be oxidized to form 5-benzoylpyridine-2-carboxylic acid.

This carboxylic acid can then be converted into a more reactive acyl derivative, such as an acyl chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 5-benzoylpyridine-2-carbonyl chloride is a key intermediate that can be readily reacted with a wide range of primary or secondary amines to furnish the corresponding pyridine carboxamide derivatives. rsc.org Another modern approach involves the direct electrochemical amidation of pyridine carbohydrazides with amines in an aqueous medium, offering a green and oxidant-free alternative. rsc.orgrsc.org

Table 2: Representative Synthesis of Pyridine Carboxamide Derivatives from 5-Benzoylpyridine-2-carboxylic Acid This table illustrates the derivatization potential of the scaffold.

| Amine Reactant | Product Name |

|---|---|

| Aniline (B41778) | N-Phenyl-5-benzoylpyridine-2-carboxamide |

| Benzylamine | N-Benzyl-5-benzoylpyridine-2-carboxamide |

| Morpholine | (5-Benzoylpyridin-2-yl)(morpholino)methanone |

Benzoyl-substituted thienopyridines represent a class of heterocyclic compounds with significant biological interest. mdpi.com A convergent synthetic strategy has been successfully employed to access these molecules. This approach involves the preparation of two key fragments—a substituted cyanopyridine carbonitrile and a 2-chloroacetamide (B119443)—which are then coupled to construct the thieno[2,3-b]pyridine (B153569) core. mdpi.com

The synthesis of the carbonitrile fragment begins with a benzoylacetone (B1666692) derivative. mdpi.com The benzoylacetone is first reacted with dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to form an enamine. This enamine intermediate is then reacted with 2-cyanothioacetamide (B47340) and a base like sodium hydride to yield the desired cyanopyridine carbonitrile fragment. mdpi.com

Separately, the 2-chloroacetamide fragment is prepared by reacting a substituted aniline with chloroacetyl chloride. mdpi.com Finally, the benzoyl-substituted thieno[2,3-b]pyridine is formed by reacting the carbonitrile fragment with the appropriate 2-chloroacetamide in the presence of a base, such as sodium carbonate, in ethanol at reflux. mdpi.com This reaction proceeds via an initial substitution followed by an intramolecular cyclization to yield the fused heterocyclic system.

Table 3: Synthesis of Benzoyl-Substituted Thieno[2,3-b]pyridines Based on the general synthetic procedure described in the cited literature. mdpi.com

| Carbonitrile Precursor (from Benzoylacetone) | 2-Chloroacetamide Precursor (from Aniline) | Resulting Benzoyl-Thieno[2,3-b]pyridine Product |

|---|---|---|

| 4-Benzoyl-3-methyl-2-thioxo-1,2-dihydropyridine-5-carbonitrile | 2-Chloro-N-(2-methylphenyl)acetamide | 3-Amino-5-benzoyl-N-(2-methylphenyl)-2-carboxamido-thieno[2,3-b]pyridine |

| 4-(4-Chlorobenzoyl)-3-methyl-2-thioxo-1,2-dihydropyridine-5-carbonitrile | 2-Chloro-N-(3-chlorophenyl)acetamide | 3-Amino-5-(4-chlorobenzoyl)-N-(3-chlorophenyl)-2-carboxamido-thieno[2,3-b]pyridine |

Computational Investigations of 5 Benzoyl 2 Methylpyridine and Analogues

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a primary method for computational studies in chemistry due to its favorable balance of accuracy and computational cost. DFT calculations are used to determine the optimized molecular geometry and to probe the electronic characteristics of a molecule, which are fundamental to its chemical properties and reactivity. For complex organic molecules like benzoyl-pyridine derivatives, DFT methods such as B3LYP, often paired with basis sets like 6-31G(d,p) or 6-311++G(d,p), are commonly employed to model their properties. nih.govdntb.gov.ua

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. youtube.com The energy of the HOMO is related to the molecule's ionization potential and nucleophilicity, whereas the LUMO energy relates to its electron affinity and electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A large energy gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive and polarizable. nih.gov For example, DFT calculations on 2-methylxanthen-9-one, a compound with a related benzophenone (B1666685) core, determined the HOMO and LUMO energies, providing insight into its electronic transitions and stability. nih.gov

Table 1: Frontier Molecular Orbital Energies for a Benzophenone Analogue Data sourced from DFT calculations on 2-methylxanthen-9-one. nih.gov

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.275 |

| ELUMO | -1.880 |

From the energies of the frontier molecular orbitals (HOMO and LUMO), several global reactivity descriptors can be calculated using Koopmans' theorem. These indices provide a quantitative measure of a molecule's reactivity and stability. researchgate.net

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Potential (μ) = -(I + A) / 2 = -χ

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / (2η)

Electrophilicity Index (ω) = μ² / (2η)

Chemical hardness (η) measures the resistance of a molecule to change its electron distribution, with harder molecules being less reactive. researchgate.net Conversely, chemical softness (S) indicates a molecule's polarizability. The electrophilicity index (ω) quantifies the energy stabilization when the system acquires additional electronic charge from the environment.

Table 2: Calculated Global Reactivity Descriptors for a Benzophenone Analogue Descriptors derived from the HOMO/LUMO energies in Table 1.

| Descriptor | Value |

|---|---|

| Ionization Potential (I) | 6.275 eV |

| Electron Affinity (A) | 1.880 eV |

| Electronegativity (χ) | 4.078 eV |

| Chemical Potential (μ) | -4.078 eV |

| Chemical Hardness (η) | 2.198 eV |

| Chemical Softness (S) | 0.227 eV⁻¹ |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule, which is invaluable for predicting its reactivity towards electrophilic and nucleophilic reagents. uni-muenchen.de The MEP surface is color-coded to indicate different regions of electrostatic potential. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. researchgate.net Green and yellow represent areas of intermediate or near-zero potential.

For substituted pyridines, the MEP map reveals how substituents alter the charge distribution. In pyridine (B92270) itself, the region around the nitrogen atom is typically electron-rich (red), making it a site for protonation and electrophilic interaction. nih.gov However, in analogues like pyridine-3-carbonitrile (B1148548) derivatives, studies have shown that electron-withdrawing groups can significantly alter this, sometimes making the region around the pyridine nitrogen electron-deficient (blue) while concentrating negative potential on other atoms like oxygen or the cyano group. researchgate.net For 5-Benzoyl-2-methylpyridine, the MEP map would be expected to show a significant negative potential (red) around the carbonyl oxygen of the benzoyl group and the pyridine nitrogen, identifying these as the primary sites for electrophilic interactions.

Correlation of Computational Data with Experimental Spectroscopic Results

A key application of computational chemistry is the prediction of spectroscopic data, which can then be compared with experimental results to confirm molecular structures. This correlation is particularly powerful for Nuclear Magnetic Resonance (NMR) spectroscopy.

DFT calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, have become a standard tool for the accurate prediction of ¹H and ¹³C NMR chemical shifts. nih.govrsc.org The process involves first optimizing the molecular geometry at a chosen level of theory (e.g., B3LYP/6-311+G(d,p)) and then calculating the NMR isotropic shielding values for each nucleus. These shielding values are then converted to chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS).

The accuracy of the predicted shifts is often high enough to distinguish between different isomers or to assign specific signals in a complex experimental spectrum. rsc.org Comparing the calculated chemical shifts with experimental values provides strong evidence for the proposed molecular structure. A good correlation, often evaluated by the coefficient of determination (R²), between the theoretical and experimental data validates both the computational model and the experimental structure assignment. acs.org For substituted pyridines, various computational methods have been successfully employed to estimate ¹³C NMR chemical shifts, aiding in their structural elucidation.

Table 3: Illustrative Correlation of Experimental and Calculated ¹³C NMR Chemical Shifts for a 5-Benzoyl-2-methylpyridine Analogue This table presents hypothetical but representative data to illustrate the correlation process. | Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) | Difference |Δδ| (ppm) | | :--- | :--- | :--- | :--- | :--- | | C2 (Py) | 158.2 | 159.5 | -1.3 | | C3 (Py) | 121.5 | 122.1 | -0.6 | | C4 (Py) | 136.8 | 137.0 | -0.2 | | C5 (Py) | 132.5 | 133.4 | -0.9 | | C6 (Py) | 149.1 | 150.0 | -0.9 | | C=O | 195.6 | 196.2 | -0.6 | | C1' (Benzoyl) | 137.4 | 138.1 | -0.7 | | C2'/C6' (Benzoyl) | 129.8 | 130.5 | -0.7 | | C3'/C5' (Benzoyl) | 128.5 | 129.0 | -0.5 | | C4' (Benzoyl) | 133.0 | 133.8 | -0.8 | | CH₃ | 24.3 | 24.9 | -0.6 |

Calculation of Vibrational Frequencies

Computational chemistry, particularly through methods like Density Functional Theory (DFT), serves as a powerful tool for predicting the vibrational spectra (Infrared and Raman) of molecules. spectroscopyonline.com These calculations provide theoretical frequencies that, when compared with experimental data, allow for a detailed assignment of vibrational modes to specific molecular motions, such as stretching, bending, and rocking of bonds. nih.govscialert.net For pyridine derivatives, these computational studies help in understanding the molecule's structural and electronic properties.

The vibrational frequencies for a molecule are typically computed using DFT methods, such as B3LYP, often paired with a basis set like 6–311++G(d,p). nih.gov The calculated theoretical frequencies are often scaled by a specific factor (e.g., 0.961) to correct for anharmonicity and limitations in the theoretical model, thereby improving agreement with experimental results. nih.gov

For substituted pyridine molecules, distinct vibrational modes can be identified. For instance, C-H stretching vibrations in the pyridine ring are typically observed in the 3100-3000 cm⁻¹ region. scialert.netniscpr.res.in The presence of a methyl group introduces its own characteristic vibrations, including symmetric and antisymmetric stretching modes, which are generally found in the 3023-2920 cm⁻¹ range. scialert.net The carbonyl (C=O) group from the benzoyl substituent is highly polar and gives rise to a strong, characteristic stretching band, typically observed in the 1710-1659 cm⁻¹ region. nih.gov

Below is a table summarizing representative calculated and experimental vibrational frequencies for functional groups and vibrational modes relevant to 5-Benzoyl-2-methylpyridine, based on computational studies of analogous structures.

Table 1: Representative Vibrational Frequencies for Substituted Pyridines

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Reference |

|---|---|---|---|

| Pyridine C-H Stretching | 3068 | 3064 | niscpr.res.in |

| Methyl (CH₃) Antisymmetric Stretching | 3023 | 2977 | scialert.net |

| Methyl (CH₃) Symmetric Stretching | 2927 | 2925 | scialert.net |

| Carbonyl (C=O) Stretching | 1710 | 1659-1663 | nih.gov |

| C-C Aromatic Stretching | 1589 | 1596 | scialert.net |

| C-CH₃ Stretching | 1296 | 1295 | niscpr.res.in |

| C-H In-plane Bending | 1077 | 1132 | niscpr.res.in |

Predictive Computational Modeling for Structural Variations

Predictive computational modeling allows researchers to forecast the properties of hypothetical molecules before they are synthesized. This in-silico approach is crucial for designing new chemical entities with desired characteristics. Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations are employed to study how variations in molecular structure influence biological activity or material properties. nih.gov These methods are instrumental in designing novel pyridine variants for specific applications, such as pharmaceuticals. nih.govresearchgate.net

The electronic properties of a molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining its reactivity and optical characteristics. Computational studies can systematically analyze how different substituent groups—either electron-donating or electron-withdrawing—alter these properties. nih.gov

For heterocyclic systems like pyridine, the position and nature of substituents profoundly influence the molecule's electronic profile. rsc.org For example, attaching an electron-withdrawing group like a nitro group (-NO₂) typically lowers both the HOMO and LUMO energy levels, which can reduce the HOMO-LUMO energy gap. nih.gov Conversely, an electron-donating group like a methyl group (-CH₃) can have the opposite effect. These modifications are crucial for tuning the molecule's optoelectronic and charge transport properties. nih.gov

Computational analyses using methods like TD-B3LYP/6-31+G** can quantify these effects. nih.gov The table below illustrates the impact of different substituents on the calculated HOMO-LUMO energy gap in a model heterocyclic system, demonstrating how electronic properties can be tuned.

Table 2: Effect of Substituents on Calculated Electronic Properties of a Model Heterocyclic System

| Compound | Substituent Group | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| Comp1 | (Reference) | -5.59 | -1.95 | 3.64 |

| Comp2 | -CH₃ (Electron-Donating) | -5.58 | -1.88 | 3.70 |

| Comp3 | -NO₂ (Electron-Withdrawing) | -6.18 | -3.35 | 2.83 |

| Comp4 | -CH₃ (Different Position) | -5.52 | -1.92 | 3.60 |

Data derived from a computational study on benzothiazole (B30560) derivatives, illustrating general principles applicable to heterocyclic systems. nih.gov

Computational modeling is a cornerstone of modern drug design and materials science, enabling the rational design of novel molecules. nih.govx-mol.com By building computational models, scientists can screen virtual libraries of compounds and predict their properties, prioritizing the most promising candidates for synthesis and experimental testing. researchgate.net

For example, in the development of new therapeutic agents, molecular docking simulations are used to predict how a designed molecule (a ligand) will bind to the active site of a target protein. nih.govnih.gov In one such study, novel pyridine-based thiadiazole derivatives were designed as potential anti-inflammatory agents. nih.gov In-silico docking studies against the COX-2 enzyme confirmed that the designed compounds had substantial binding affinities, with some exhibiting lower (more favorable) binding energies than the standard drug, diclofenac. nih.gov

Similarly, 3D-Quantitative Structure-Activity Relationship (3D-QSAR) models can be developed to predict the biological activity of newly designed compounds based on their three-dimensional structure. nih.gov This approach was used to design new JAK1 inhibitors based on a series of pyrrolopyridine derivatives, where computational models successfully predicted compounds with higher binding energy than existing inhibitors. nih.gov These examples highlight how computational modeling facilitates the targeted design of novel pyridine variants with enhanced biological or material properties.

Advanced Applications in Research and Material Science

Role as Building Blocks in Complex Organic Synthesis

The unique arrangement of functional groups in 5-Benzoyl-2-methylpyridine and its derivatives makes them valuable building blocks for the construction of more complex molecular architectures. The pyridine (B92270) core offers a site for coordination and further functionalization, while the benzoyl group can participate in a variety of chemical transformations.

Synthesis of Pharmaceutical Intermediates

A significant application of benzoylpyridine scaffolds is in the synthesis of pharmaceutically active compounds. Derivatives of 5-benzoylpyridine serve as crucial intermediates in the creation of thieno[2,3-b]pyridines, a class of molecules investigated for their potent anti-proliferative activities against various cancer cell lines. mdpi.comnih.gov

The synthesis of these complex heterocyclic systems involves a convergent approach where two key fragments are coupled. mdpi.com One fragment is a carbonitrile derived from benzoylacetones, which contains the core benzoylpyridine structure. This is then reacted with an array of 2-chloroacetamide (B119443) fragments to construct the final 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridine molecule. mdpi.com Research has shown that analogues with a benzoyl tether at the 5-position of the pyridine ring exhibit significant efficacy in inhibiting cancer cell growth, highlighting the importance of this structural motif. mdpi.comnih.gov For instance, certain benzoyl derivatives have demonstrated IC₅₀ concentrations in the nanomolar range against HCT116 (colorectal cancer) and MDA-MB-231 (triple-negative breast cancer) cell lines. nih.gov

Table: Synthesis of Benzoyl Thieno[2,3-b]pyridine (B153569) Derivatives

| Reactant 1 | Reactant 2 | Key Reaction Type | Product Class |

|---|

Precursors for Advanced Materials

The structural framework of 5-Benzoyl-2-methylpyridine also lends itself to the development of advanced materials. Benzoylpyridine derivatives are explored as precursors for materials with tailored properties, including polymers and liquid crystals. nih.gov